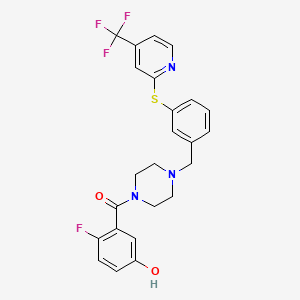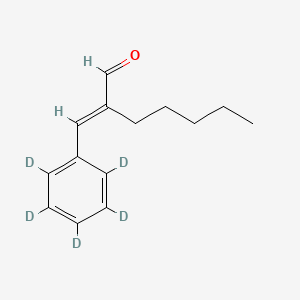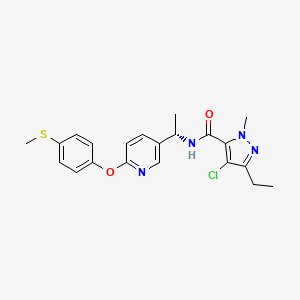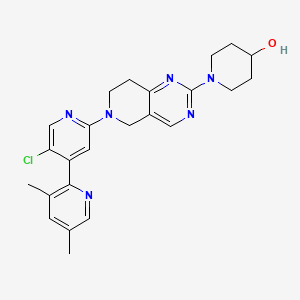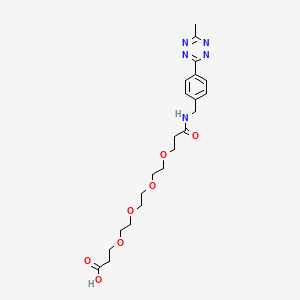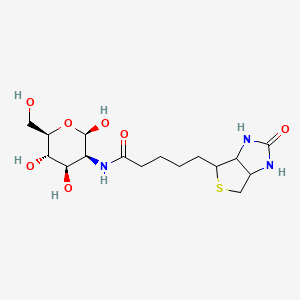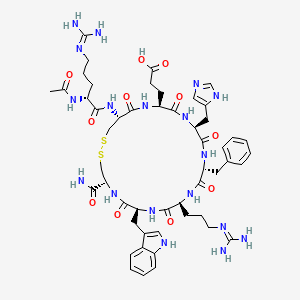
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 is a synthetic peptide composed of both L- and D-amino acids. This compound is designed to exhibit specific biological activities, particularly in the field of thrombin inhibition. The inclusion of D-amino acids in the sequence enhances its stability and resistance to proteolytic degradation, making it a promising candidate for various biomedical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each coupling step is facilitated by activating agents such as HBTU or DIC, and the protecting groups are removed using TFA. The final product is cleaved from the resin and purified using HPLC .
Industrial Production Methods
Industrial production of this peptide can be scaled up using automated peptide synthesizers, which streamline the SPPS process. The use of high-throughput purification techniques, such as preparative HPLC, ensures the production of large quantities of high-purity peptide. Additionally, lyophilization is employed to obtain the peptide in a stable, dry form suitable for storage and further use .
Analyse Des Réactions Chimiques
Types of Reactions
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 can undergo various chemical reactions, including:
Oxidation: The presence of cysteine residues allows for the formation of disulfide bonds, which can stabilize the peptide structure.
Reduction: Disulfide bonds can be reduced to free thiols using reducing agents like DTT or TCEP.
Substitution: Amino acid residues can be modified through substitution reactions to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: DTT or TCEP are commonly used reducing agents.
Substitution: Amino acid substitutions can be achieved using specific coupling reagents and protecting groups during SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Conversion of disulfide bonds to free thiols.
Substitution: Modified peptides with altered amino acid sequences.
Applications De Recherche Scientifique
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in modulating biological processes, such as enzyme inhibition and receptor binding.
Medicine: Explored as a potential therapeutic agent for conditions involving thrombin activity, such as thrombosis and coagulation disorders.
Industry: Utilized in the development of diagnostic tools and assays for detecting thrombin activity
Mécanisme D'action
The mechanism of action of Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 involves its interaction with thrombin, a key enzyme in the coagulation cascade. The peptide binds to the active site of thrombin, inhibiting its enzymatic activity. This inhibition prevents the conversion of fibrinogen to fibrin, thereby reducing clot formation. The presence of D-amino acids enhances the peptide’s stability and resistance to proteolysis, prolonging its inhibitory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Phe-Pro-D-Arg-D-Thr-CONH2: Another peptide-based thrombin inhibitor with a similar sequence but different amino acid composition.
Cyclo(Arg-Gly-Asp-D-Phe-Val): A cyclic peptide with thrombin inhibitory properties.
D-Arg-D-Phe-D-Trp-Leu-NH2: A peptide with a different sequence but similar biological activity.
Uniqueness
Ac-(d-Arg)-CEH-(d-Phe)-RWC-NH2 is unique due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and resistance to degradation. This makes it a promising candidate for therapeutic applications where prolonged activity is desired .
Propriétés
Formule moléculaire |
C51H70N18O11S2 |
|---|---|
Poids moléculaire |
1175.4 g/mol |
Nom IUPAC |
3-[(4R,7S,10S,13R,16S,19S,22R)-22-[[(2R)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-13-benzyl-4-carbamoyl-10-[3-(diaminomethylideneamino)propyl]-16-(1H-imidazol-5-ylmethyl)-7-(1H-indol-3-ylmethyl)-6,9,12,15,18,21-hexaoxo-1,2-dithia-5,8,11,14,17,20-hexazacyclotricos-19-yl]propanoic acid |
InChI |
InChI=1S/C51H70N18O11S2/c1-27(70)62-33(13-7-17-58-50(53)54)43(74)69-40-25-82-81-24-39(42(52)73)68-47(78)37(20-29-22-60-32-12-6-5-11-31(29)32)66-44(75)34(14-8-18-59-51(55)56)63-46(77)36(19-28-9-3-2-4-10-28)65-48(79)38(21-30-23-57-26-61-30)67-45(76)35(64-49(40)80)15-16-41(71)72/h2-6,9-12,22-23,26,33-40,60H,7-8,13-21,24-25H2,1H3,(H2,52,73)(H,57,61)(H,62,70)(H,63,77)(H,64,80)(H,65,79)(H,66,75)(H,67,76)(H,68,78)(H,69,74)(H,71,72)(H4,53,54,58)(H4,55,56,59)/t33-,34+,35+,36-,37+,38+,39+,40+/m1/s1 |
Clé InChI |
UNXFCHHFXJFRRB-ZSTGMXRXSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
SMILES canonique |
CC(=O)NC(CCCN=C(N)N)C(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCC(=O)O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


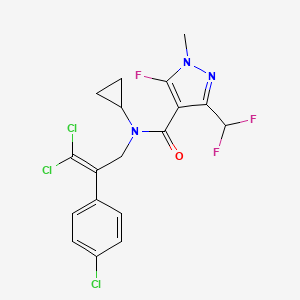
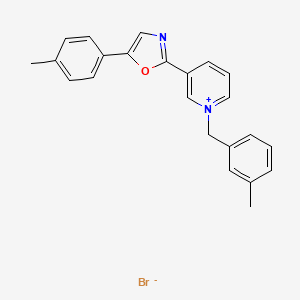
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
